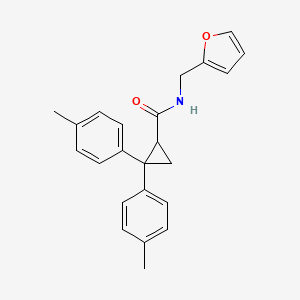![molecular formula C15H12ClN3O2S B4988144 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4988144.png)
2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, also known as THA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is not fully understood, but it is believed to exert its biological effects by modulating various signaling pathways. 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to activate the p38 MAPK pathway, which is involved in cell differentiation, apoptosis, and inflammation. It has also been shown to inhibit the NF-kappaB pathway, which is implicated in inflammation and cancer. Additionally, 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to regulate the expression of various genes involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has also been found to inhibit the formation of amyloid-beta peptide and reduce oxidative stress in Alzheimer's disease models. Additionally, 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to regulate glucose metabolism and improve insulin sensitivity in diabetic models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several advantages for lab experiments, including its high purity and stability, as well as its well-established synthesis method. However, 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide also has some limitations, such as its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics. Additionally, 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. One area of interest is the development of novel analogs with improved pharmacological properties and efficacy. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide, which may lead to the identification of novel therapeutic targets. Additionally, more research is needed to determine the safety and efficacy of 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide in animal models and clinical trials, which may pave the way for its potential use as a therapeutic agent in various diseases.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide involves the reaction of 2-(4-chlorophenyl)acetic acid with thiosemicarbazide, followed by cyclization with thionyl chloride to form 3-(2-thienyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with formaldehyde and acetic anhydride to obtain 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide. The synthesis of 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been optimized for high yield and purity, and the compound has been characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been investigated for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has also been shown to inhibit the formation of amyloid-beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. Additionally, 2-(4-chlorophenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has been found to possess anti-diabetic activity by regulating glucose metabolism and insulin signaling pathways.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2S/c16-11-5-3-10(4-6-11)8-13(20)17-9-14-18-15(19-21-14)12-2-1-7-22-12/h1-7H,8-9H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFABGDYSPMXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)CNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-nitrophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B4988062.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4988073.png)

![3-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4988086.png)
![2-[4-methyl-1-(4-methylphenyl)-3-oxopentyl]-1H-indene-1,3(2H)-dione](/img/structure/B4988092.png)
![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B4988113.png)
![5-methyl-2-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-(2-thienylmethyl)benzamide](/img/structure/B4988121.png)
![5-(2,5-dimethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4988129.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B4988136.png)
![N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-2-(4-ethyl-1-piperazinyl)acetamide](/img/structure/B4988145.png)
![3-(4-bromophenyl)-5-(5-chloro-2-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4988148.png)
![1-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B4988156.png)
![N~1~-(3-methoxypropyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4988163.png)
